1,1,1-Trifluoro-3-phenylpropan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYDGOJLGJTVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-20-6 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 1,1,1 Trifluoro 3 Phenylpropan 2 Amine and Its Analogs
Direct Synthetic Approaches to 1,1,1-Trifluoro-3-phenylpropan-2-amine
Direct synthetic routes to this compound often involve a two-step sequence: the formation of an imine intermediate followed by its reduction. This approach is widely utilized due to its efficiency and the ready availability of starting materials.
Condensation Reactions Utilizing 1,1,1-Trifluoro-3-phenylpropan-2-one and Primary Amines
The initial step in many synthetic pathways involves the condensation of 1,1,1-Trifluoro-3-phenylpropan-2-one with a primary amine to form the corresponding trifluoromethyl ketimine. This reaction is a straightforward method to introduce the nitrogen atom into the molecule. The reaction typically proceeds by mixing the ketone and the amine, often in a suitable solvent, to facilitate the formation of the C=N double bond.
Reductive Methodologies for Imines to Form this compound Derivatives
Once the imine is formed, the subsequent reduction of the carbon-nitrogen double bond yields the desired this compound derivative. This reduction is a critical step, and various methodologies have been developed to achieve high yields and, in many cases, high stereoselectivity. Reductive amination, which combines the condensation and reduction steps in a single pot, is a powerful and reliable strategy for forming C–N bonds. organic-chemistry.org
Catalytic hydrogenation is a widely employed method for the reduction of imines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions can significantly influence the efficiency of the reduction. For instance, ruthenium-based catalysts have been shown to be effective for the reductive amination of a variety of aldehydes and ketones. nih.gov While specific examples for the catalytic hydrogenation of the imine derived from 1,1,1-Trifluoro-3-phenylpropan-2-one are not extensively detailed in the provided literature, the general principles of imine hydrogenation are applicable. nih.govrsc.orgrsc.org
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high enantioselectivity and mild reaction conditions offered by enzymes. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of prochiral imines to form chiral amines with high optical purity. nih.govresearchgate.net These enzymes utilize a nicotinamide (B372718) cofactor, such as NADPH, as the hydride source for the reduction. The application of IREDs can provide access to enantiomerically pure (R)- or (S)-1,1,1-Trifluoro-3-phenylpropan-2-amine, depending on the specific enzyme used. Engineered IREDs have been developed to broaden the substrate scope and enhance the stereoselectivity for a range of imines. nih.gov
Stereoselective Synthesis of Chiral this compound and Related Structures
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral this compound is of paramount importance.
Strategies Employing Chiral Auxiliaries and Catalysts
A common strategy for achieving stereoselective synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is established, the auxiliary can be removed. In the context of synthesizing chiral α-trifluoromethyl amines, this often involves the nucleophilic addition to imines bearing a chiral auxiliary on the nitrogen atom. nih.gov
Alternatively, chiral catalysts can be employed to induce enantioselectivity in the reduction of the prochiral imine intermediate. This approach is highly atom-economical as the chiral catalyst is used in substoichiometric amounts. Both organocatalysts and transition-metal catalysts have been successfully applied in the enantioselective reduction of imines. nih.govsemanticscholar.org For example, chiral Lewis bases can activate trichlorosilane (B8805176) for the stereoselective reduction of imines. nih.gov
Table 1: Overview of Synthetic Strategies
| Strategy | Description | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| Direct Synthesis | Condensation of a ketone with an amine followed by reduction of the resulting imine. | 1,1,1-Trifluoro-3-phenylpropan-2-one, primary amines, reducing agents (e.g., NaBH4, H2/Pd-C). | Straightforward, utilizes readily available starting materials. |
| Catalytic Hydrogenation | Reduction of the C=N bond of the imine using a metal catalyst and hydrogen gas. | H2, Pd/C, Raney Ni, Ru-based catalysts. | High yields, scalable. |
| Biocatalytic Reduction | Enantioselective reduction of the imine using imine reductase (IRED) enzymes. | IREDs, NADPH cofactor. | High enantioselectivity, mild reaction conditions. |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereoselective reduction of the imine. | Chiral sulfinamides, Evans oxazolidinones. | High diastereoselectivity, predictable stereochemical outcome. |
| Chiral Catalysts | Use of a chiral catalyst to induce enantioselectivity in the imine reduction. | Chiral Lewis bases with trichlorosilane, chiral transition-metal complexes. | Atom-economical, catalytic in nature. |
Dynamic Kinetic Resolution Approaches
Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the inherent 50% maximum yield limitation of traditional kinetic resolution. mdpi.com This approach combines the kinetic resolution of a racemate with in situ racemization of the less reactive enantiomer, theoretically enabling a 100% yield of the desired enantiomer. mdpi.com In the context of synthesizing chiral α-trifluoromethylated amines like this compound, chemoenzymatic DKR has proven to be a highly effective method.
One such chemoenzymatic DKR process has been investigated for various α-trifluoromethylated amines. rsc.org This method employs an enzyme, such as Candida antarctica lipase (B570770) B (CALB), for the kinetic resolution step, and a palladium catalyst (e.g., Pd/Al2O3) for the racemization of the unreacted amine. rsc.org While the kinetic resolution of several α-trifluoromethylated amines using CALB can achieve good to excellent stereoselectivity (E values from 31 to >200), the DKR process offers superior practical potential due to significantly higher conversions (62%–84%) while maintaining high enantiomeric excesses (90%–99%). rsc.org Interestingly, the enantiopreference of CALB was observed to be dependent on the size of the substituent on the amine. For amines with substituents larger than a methyl group, the (S)-enantiomer was preferentially acylated. rsc.org
Another innovative approach involves a dynamic kinetic resolution-enabled highly stereoselective fluoroalkylation of imines. cas.cn This method utilizes a fluoromethyl sulfoximine (B86345) reagent to introduce the fluorinated moiety. The high stereoselectivity is achieved through a chelated transition state that facilitates chiral induction via the dynamic kinetic resolution of an α-fluorinated carbanion intermediate. cas.cn This strategy has been successfully applied to a broad scope of imines, demonstrating its potential for synthesizing chiral β-fluoro amines. cas.cn The combination of a racemization catalyst with an enzyme for kinetic resolution in a DKR setup provides an efficient route to enantiopure β-amino esters. kuleuven.be
| Method | Catalyst System | Key Feature | Outcome |
| Chemoenzymatic DKR | CALB & Pd/Al2O3 | Combines enzymatic resolution with metal-catalyzed racemization. rsc.org | High conversion (62-84%) and enantiomeric excess (90-99%). rsc.org |
| DKR-enabled Fluoroalkylation | Sulfoximine reagent & Base (e.g., LDA) | DKR of an α-fluorinated carbanion intermediate. cas.cn | Highly stereoselective synthesis of β-fluoro tertiary amines. cas.cn |
Chirality Transfer Methodologies from Precursors
Chirality transfer from a stereochemically defined precursor offers an efficient route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture. This strategy relies on the transfer of a chiral element from the starting material to the product in a predictable and controlled manner.
A notable example of this methodology is the synthesis of γ-chiral, trifluoromethylated enamides from α-chiral allylic amines. researchgate.net This process involves an efficient chirality transfer of up to 99.5%, yielding products with excellent diastereo- and enantioselectivities. The reaction is robust and tolerates a wide variety of substituents and functional groups on the starting allylic amine. The resulting chiral enamides are versatile building blocks that can be further transformed into more complex chiral scaffolds. researchgate.net
The mechanism of chirality transfer in these reactions often involves a concerted pericyclic rearrangement or a related process where the stereocenter in the starting material dictates the stereochemistry of the newly formed chiral center. For instance, the chirality of an α-chiral allylic amine can be transferred from the carbon bearing the amine group to the γ-position through a base-catalyzed isomerization followed by acylation. researchgate.net This one-pot, two-step procedure provides a direct and atom-economical route to valuable chiral trifluoromethylated compounds. researchgate.net
Resolution of Racemic Mixtures via Crystallization with Chiral Counterions
The resolution of racemic mixtures through crystallization remains a widely used and practical method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. ut.ac.irrsc.org This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. ut.ac.irrsc.org These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. rsc.org The desired enantiomer of the amine is subsequently liberated from the crystallized salt by treatment with a base.
A more advanced approach is crystallization-induced asymmetric transformation (CIAT). ut.ac.ir This method combines the selective crystallization of one diastereomer with the in-situ racemization of the other diastereomer in solution. This dynamic process can theoretically convert the entire racemic starting material into the desired enantiomer, thus achieving a yield greater than 50%. ut.ac.ir For example, racemic phenyl alanine (B10760859) methyl ester derivatives have been successfully resolved using (2R,3R)-tartaric acid in the presence of 5-nitro salicylaldehyde, leading to the (S)-enantiomer in good yield and high optical purity. ut.ac.ir The choice of the chiral counterion and the solvent system is crucial for achieving efficient separation. researchgate.net
Synthesis of Key Fluorinated Amine Intermediates and Related Scaffolds
Preparation of Trifluoromethyl Ketimines and Aldimines
Trifluoromethylated imines, both ketimines and aldimines, are crucial intermediates for the synthesis of trifluoromethyl-containing amines. rsc.org Their preparation and subsequent stereoselective transformations are central to accessing chiral fluorinated amine scaffolds.
An efficient method for producing optically active trifluoromethyl aldimines involves a chiral base-catalyzed asymmetric whiterose.ac.uknih.gov-proton shift of trifluoromethyl ketimines. rsc.orgnih.gov This biomimetic transamination process can yield a wide variety of trifluoromethyl aldimines with diverse functional groups in high yields (92–99%) and with excellent enantiomeric excesses (up to 94% ee). rsc.orglookchem.com The resulting optically active aldimines can then be readily converted to the corresponding chiral trifluoromethyl amines. rsc.org The choice of the chiral base catalyst is critical for the efficiency and enantioselectivity of the proton shift. rsc.org
Trifluoromethyl ketimines themselves can be subjected to enantioselective nucleophilic additions to create chiral centers. For instance, the enantioselective addition of thiols to acyclic trifluoromethyl ketimines can be achieved using a bifunctional squaramide catalyst derived from quinine. rsc.org This reaction proceeds rapidly, often within minutes, to construct chiral tetrasubstituted carbon centers bearing both a trifluoromethyl group and an N,S-ketal functionality in high yields and with outstanding enantioselectivities (up to 99% ee). rsc.org These N,S-ketals can serve as precursors for other trifluoromethylated amine derivatives.
| Intermediate | Synthetic Method | Key Features | Product |
| Trifluoromethyl Aldimines | Asymmetric whiterose.ac.uknih.gov-proton shift of ketimines. rsc.org | Chiral base-catalyzed; biomimetic transamination. rsc.org | Optically active aldimines (up to 94% ee). rsc.org |
| Trifluoromethyl N,S-Ketals | Enantioselective addition of thiols to ketimines. rsc.org | Bifunctional squaramide catalyst; rapid reaction. rsc.org | Chiral N,S-ketals (up to 99% ee). rsc.org |
Synthesis of Fluorinated Aziridines and Azetidines as Versatile Building Blocks
Fluorinated aziridines and azetidines are highly valuable, strained heterocyclic building blocks in organic synthesis. magtech.com.cn Their ring strain facilitates regioselective ring-opening reactions with various nucleophiles, providing access to a diverse array of functionalized fluorinated amines. acs.orgacs.org
The synthesis of fluorinated aziridines can be accomplished through several routes. One common method involves the ring-opening of N-tosyl aziridines with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). whiterose.ac.uk The subsequent ring-opening of these fluorinated aziridines with different fluorinating reagents can proceed with distinct stereochemical outcomes, offering flexible entry points to α,β-fluoro amines. acs.org
Fluorinated azetidines, particularly those bearing a trifluoromethyl group, are also important synthetic targets. nih.govnih.gov The synthesis of 2-(trifluoromethyl)azetidines can be achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov These highly strained precursors react with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) to yield diversely substituted 3-chloroazetidines and other functionalized azetidines. nih.gov Furthermore, palladium-catalyzed hydrogenolysis reactions of these systems can provide access to cis-3-aryl-2-trifluoromethyl azetidines. nih.gov The development of synthetic routes to these fluorinated four-membered rings is crucial for their application in medicinal chemistry. magtech.com.cnnih.gov
Development of Novel Deoxyfluorination Strategies for Trifluoromethylamines
Deoxyfluorination, the conversion of a carbon-oxygen bond to a carbon-fluorine bond, is a fundamental transformation for introducing fluorine into organic molecules. rsc.orgbrynmawr.edu The development of new deoxyfluorination reagents and strategies is driven by the need for safer, more selective, and more broadly applicable methods than traditional reagents like diethylaminosulfur trifluoride (DAST), which is known for its thermal instability. sigmaaldrich.comwvu.edu
One significant advancement is the development of 2-pyridinesulfonyl fluoride (PyFluor). sigmaaldrich.com This reagent offers superior thermal and chemical stability compared to DAST and can be stored at room temperature without significant decomposition. sigmaaldrich.com PyFluor chemoselectively fluorinates a wide range of primary and secondary alcohols with significantly fewer elimination side products, which simplifies purification. sigmaaldrich.com The reaction typically requires a strong, non-nucleophilic base and proceeds under mild conditions. sigmaaldrich.com Its safety profile and effectiveness make it a valuable tool for late-stage fluorination in complex molecule synthesis. brynmawr.eduwvu.edu
The ongoing research in this area focuses on creating reagents that are not only safer but also exhibit unique reactivity and selectivity. rsc.org These novel strategies are crucial for the synthesis of complex fluorinated molecules, including precursors to trifluoromethylamines, by enabling the selective introduction of fluorine atoms into molecules containing sensitive functional groups. nih.govnih.gov
Chemical Transformations and Derivatization of the 1,1,1 Trifluoro 3 Phenylpropan 2 Amine Scaffold
Functionalization Reactions of the Amine Moiety in 1,1,1-Trifluoro-3-phenylpropan-2-amine
The primary amine group in this compound is the principal site for functionalization, allowing for the introduction of a wide array of substituents through well-established synthetic protocols. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, basicity, and biological activity.
Alkylation and Acylation Strategies
N-Alkylation: The introduction of alkyl groups to the nitrogen atom of the primary amine is a fundamental transformation that can modulate the compound's steric and electronic properties. nih.gov N-alkylation of primary amines like this compound can be achieved using various methods, including reactions with alkyl halides or sulfonates in the presence of a base to neutralize the acid generated. nih.gov More contemporary, metal-free approaches may utilize triarylborane catalysts to facilitate the N-alkylation of amines with esters. researchgate.net Achieving selective mono-alkylation is a critical consideration, as over-alkylation can lead to secondary and tertiary amines with different biological profiles. nih.gov
Table 1: Representative N-Acylation Reactions for Primary Amines
| Acylating Agent | Product Type | General Conditions |
| Acetyl Chloride | Acetamide | Base (e.g., DIPEA, Pyridine), CH₂Cl₂ |
| Benzoyl Chloride | Benzamide | Base (e.g., DIPEA), CH₂Cl₂, rt |
| Acetic Anhydride (B1165640) | Acetamide | Base or catalyst, Solvent-free or solvent |
| Boc Anhydride | Boc-protected Amine | Base (e.g., Et₃N), CH₂Cl₂ or THF |
Post-Synthetic Derivatization via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for derivatization. broadpharm.comorganic-chemistry.org This strategy involves a two-step process to modify the this compound scaffold.
Introduction of a Bioorthogonal Handle : The primary amine must first be functionalized with either an azide or a terminal alkyne group.
Azide Installation : A primary amine can be converted into an azide through a diazotransfer reaction. A recently developed method uses fluorosulfuryl azide (FSO₂N₃) and a diazotizing species to efficiently transform primary amines into azides under safe and practical conditions. lifetein.comscripps.edu
Alkyne Installation : An alkyne handle can be introduced by acylating the amine with an alkyne-containing carboxylic acid (e.g., propiolic acid) or an activated ester thereof. vectorlabs.com
Cycloaddition Reaction : Once the handle is installed, the modified scaffold can be "clicked" with a complementary molecule. An azide-functionalized scaffold will react with an alkyne-containing molecule, and vice-versa, to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This reaction is highly reliable, proceeds in mild, often aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for late-stage diversification and the synthesis of compound libraries. sigmaaldrich.comnih.govinterchim.fr
Stereospecific Transformations of Related β-Amino-α-trifluoromethyl Alcohols
β-Amino-α-trifluoromethyl alcohols are closely related precursors and derivatives of the target amine. Their bifunctional nature allows for a range of stereospecific transformations into other valuable trifluoromethylated building blocks, such as carboxylic acids and various heterocycles. nih.govuzh.ch
Conversion to Trifluoromethylated Carboxylic Acids
Enantiomerically pure α-trifluoromethyl-β-amino acids can be synthesized from the corresponding β-amino-α-trifluoromethyl alcohols through a multi-step sequence. nih.gov A typical synthetic route involves:
Protection of the amino group (e.g., as a Boc-carbamate).
Dehydroxylation of the alcohol, for instance, via the Barton-McCombie method.
Oxidation of the resulting intermediate to the carboxylic acid using a strong oxidizing agent like Jones reagent. nih.gov
This transformation effectively converts the hydroxymethyl group into a carboxyl group while preserving the stereochemistry at the adjacent carbon, providing access to chiral trifluoromethylated amino acid derivatives. nih.gov
Cyclization to Trifluoromethylated Heterocycles
The vicinal amino and alcohol functionalities in β-amino-α-trifluoromethyl alcohols serve as ideal precursors for the synthesis of various trifluoromethyl-substituted heterocycles. nih.govuzh.ch The choice of reagent dictates the resulting heterocyclic core.
Table 2: Cyclization Reactions of β-Amino-α-trifluoromethyl Alcohols
| Reagent | Resulting Heterocycle | Reference |
| Formaldehyde | 1,3-Oxazolidine | nih.gov |
| Phosgene, Triphosgene, Carbonyldiimidazole | 1,3-Oxazolidin-2-one | nih.gov |
| Thionyl Chloride | 1,2,3-Oxathiazolidine 2-oxide | nih.govuzh.ch |
| Dichlorophenyl Phosphane | 1,3,2-Oxazaphospholidine | nih.gov |
| Triphenylphosphine Dichloride (Ph₃PCl₂) | Aziridine | nih.gov |
| Oxalyl Chloride | Morpholine-2,3-dione | uzh.ch |
These cyclization reactions often proceed with high stereospecificity. For example, the formation of 1,3-oxazolidin-2-ones from anti-amino alcohols leads to cis-4,5-disubstituted products, while syn-isomers yield the corresponding trans-disubstituted products. nih.gov
Regio- and Stereoselective Ring-Opening Reactions of Related Fluorinated Epoxides and Aziridines
The synthesis of this compound and its analogs can be achieved through the nucleophilic ring-opening of strained three-membered rings like epoxides and aziridines. These reactions are often highly regio- and stereoselective, providing precise control over the final product's structure.
Ring-Opening of Fluorinated Epoxides: The reaction of trifluoromethyl-substituted epoxides with amines is a direct route to β-amino-α-trifluoromethyl alcohols. uzh.ch The presence of the electron-withdrawing trifluoromethyl group significantly influences the epoxide's reactivity, directing the nucleophilic attack. Studies on related fluorinated 2,3-epoxyesters show that ring-opening with amine nucleophiles proceeds via a strict Sₙ2 mechanism. beilstein-journals.org This results in a highly regioselective attack at the less sterically hindered carbon (the C2 position), leading to products with an anti stereochemical relationship between the newly formed C-N bond and the existing C-O bond. beilstein-journals.orgresearchgate.net
Ring-Opening of Fluorinated Aziridines: Trifluoromethylated aziridines are versatile precursors for synthesizing more complex fluorinated amines. acs.org The ring-opening of these aziridines with various nucleophiles is a powerful method for introducing functional diversity. semanticscholar.org The regioselectivity of the attack depends on the substituents on the aziridine ring and the reaction conditions. For activated aziridines, nucleophilic attack often occurs at the carbon that can best stabilize a partial positive charge in the transition state. nih.gov In many cases, particularly with less sterically demanding nucleophiles, the attack occurs at the least substituted carbon atom in a fully regioselective Sₙ2 manner, causing an inversion of configuration at that center. nih.govfrontiersin.org
Transformations Involving Amino Protecting Groups (e.g., Trifluoroacetyl)
The amino group of this compound is a key site for chemical modification. Protecting this group is often a necessary step to control reactivity in subsequent synthetic transformations. The trifluoroacetyl group is a particularly useful protecting group for amines due to its ease of introduction, stability under various reaction conditions, and facile removal.
The trifluoroacetylation of primary and secondary amines, including fluorinated amines, can be readily achieved using reagents like trifluoroacetic anhydride or N-(trifluoroacetyl)succinimide. organic-chemistry.org These reactions are typically high-yielding and proceed under mild conditions. organic-chemistry.org For this compound, the reaction with trifluoroacetic anhydride would yield N-(1,1,1-trifluoro-3-phenylpropan-2-yl)-2,2,2-trifluoroacetamide.
The stability of the trifluoroacetyl group makes it suitable for protecting amines during reactions such as nitration. google.com The electron-withdrawing nature of the trifluoromethyl groups enhances the stability of the amide bond to acidic conditions.
Deprotection of the trifluoroacetyl group is often accomplished under mild conditions, which is advantageous when other sensitive functional groups are present in the molecule. Solvolysis, for instance by treatment with an alcohol like ethanol or methanol, can effectively remove the protecting group. google.com In some cases, the addition of a mild base, such as sodium acetate (B1210297) in ethanol, can facilitate the cleavage. google.com A summary of typical conditions for the protection and deprotection of amines using a trifluoroacetyl group is presented in Table 1.
| Transformation | Reagent(s) | Conditions | Outcome |
| Protection | Trifluoroacetic anhydride | Mild, often with a base | High yield of N-trifluoroacetylated amine |
| Protection | N-(Trifluoroacetyl)succinimide | Mild | Excellent yield of trifluoroacetamide |
| Deprotection | Ethanol or Methanol | Mild, room temperature | Selective removal of the trifluoroacetyl group |
| Deprotection | Ethanol, Sodium Acetate | Mild to moderate | Efficient removal of the trifluoroacetyl group |
Table 1: Representative Transformations Involving the Trifluoroacetyl Protecting Group on Amine Scaffolds. This table illustrates common methods for the introduction and removal of the trifluoroacetyl protecting group on amine-containing molecules, which are applicable to the this compound scaffold.
Cross-Coupling Reactions and Other Carbon-Carbon Bond Formations on Fluorinated Amine Scaffolds
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. The this compound scaffold, with its phenyl ring, offers a site for such transformations, allowing for the introduction of a wide range of substituents. While direct examples on this specific molecule are not extensively documented, the reactivity of similar fluorinated and phenylethylamine scaffolds provides valuable insights into its potential for derivatization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for C-C bond formation. mdpi.comorganic-chemistry.org For these reactions to be performed on the phenyl ring of this compound, the ring would first need to be functionalized with a suitable group, such as a halide (e.g., bromo or iodo) or a triflate. The amino group would likely require protection, for which the trifluoroacetyl group discussed in the previous section would be a suitable candidate.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. A hypothetical Suzuki-Miyaura coupling involving a halogenated derivative of N-trifluoroacetyl-1,1,1-trifluoro-3-phenylpropan-2-amine with an arylboronic acid could lead to the formation of biaryl structures. The reaction conditions are generally mild and tolerate a wide range of functional groups. mdpi.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by palladium. organic-chemistry.org This would allow for the introduction of alkenyl substituents onto the phenyl ring of the protected this compound scaffold.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This would enable the introduction of alkynyl moieties onto the aromatic ring of the scaffold, providing a versatile handle for further transformations. researchgate.netsoton.ac.uk
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and would need to be optimized for the specific substrates derived from this compound. Table 2 provides a summary of these key cross-coupling reactions and their potential application to the target scaffold.
| Reaction | Coupling Partners | Catalyst System | Potential Product on Scaffold |
| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Palladium Catalyst + Base | Biaryl or Styrenyl Derivatives |
| Heck | Aryl/Vinyl Halide or Triflate + Alkene | Palladium Catalyst + Base | Alkenylated Aromatic Derivatives |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Arylalkyne Derivatives |
Table 2: Overview of Key Cross-Coupling Reactions Applicable to the Functionalized this compound Scaffold. This table outlines the fundamental components of major palladium-catalyzed cross-coupling reactions that could be employed to derivatize the phenyl ring of the target molecule after appropriate functionalization and protection.
In addition to reactions on the aromatic ring, C-H activation and olefination at the β-position of phenylethylamine derivatives have been reported, suggesting another potential avenue for carbon-carbon bond formation on the this compound backbone, though the influence of the trifluoromethyl group on such reactions would require specific investigation. nih.gov
Computational and Theoretical Investigations into the Structure and Reactivity of 1,1,1 Trifluoro 3 Phenylpropan 2 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1,1,1-Trifluoro-3-phenylpropan-2-amine. These methods provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com
For this compound, the presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences its electronic properties. This group tends to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analogue. The HOMO is typically localized on the phenyl ring and the nitrogen atom of the amine group, representing the regions most susceptible to electrophilic attack. Conversely, the LUMO is often centered around the trifluoromethyl group and the adjacent carbon, indicating the likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. semanticscholar.org For this molecule, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, and around the fluorine atoms due to their high electronegativity. Regions of positive potential (blue) would be expected around the amine hydrogens. This distribution of charge is fundamental to understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Table 1: Calculated Electronic Properties of a Representative Phenyl-Amine Structure
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Note: These are illustrative values for a similar molecule, as specific calculations for this compound are not publicly available. Actual values would require specific DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers for rotation around its single bonds. The key rotatable bonds are the C-C bond between the phenyl ring and the ethylamine (B1201723) backbone, and the C-C and C-N bonds within the backbone itself.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, often in a simulated solvent environment. ulisboa.pt For this compound, MD simulations would reveal how the molecule explores different conformational states and how it interacts with solvent molecules, such as water. nih.govnih.gov These simulations utilize force fields, like AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. nih.govbiorxiv.org
Key findings from such simulations would include:
Preferred Dihedral Angles: Identifying the most populated rotational states of the molecule.
Solvent Interactions: Characterizing the hydrogen bonding patterns between the amine group and water molecules.
Flexibility: Quantifying the flexibility of different parts of the molecule, which can be important for binding to a biological target.
The trifluoromethyl group, being sterically demanding, would be expected to significantly influence the conformational preferences of the molecule, favoring staggered conformations that minimize steric clash.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. biomolther.orgbiomolther.orgkoreascience.kr
A common approach in QSAR is to correlate biological activity with various physicochemical descriptors. For derivatives of this compound, where modifications might be made to the phenyl ring or the amine group, key parameters would include:
Lipophilicity (logP): This parameter describes how well a compound partitions between an oily and an aqueous phase. It is crucial for membrane permeability and reaching the target site. The trifluoromethyl group generally increases lipophilicity.
Electronic Effects (Hammett constants, σ): Substituents on the phenyl ring can be classified by their electron-donating or electron-withdrawing character, which affects how the molecule interacts with its target.
Steric Parameters (Molar Refractivity, Taft parameters): These descriptors quantify the size and shape of substituents, which can be critical for fitting into a binding pocket.
A hypothetical QSAR study might yield an equation like: log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * MR - 2.4
This equation would suggest that high lipophilicity and larger size are beneficial for activity, while electron-withdrawing substituents on the phenyl ring are detrimental.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed picture by considering the 3D properties of the molecules. nih.gov
Comparative Molecular Field Analysis (CoMFA): This technique involves aligning a set of molecules and calculating their steric and electrostatic fields at various grid points. nih.gov The resulting fields are then correlated with biological activity using statistical methods. The output is often visualized as 3D contour maps, which show regions where bulky groups (steric field) or positive/negative charges (electrostatic field) increase or decrease activity. acs.orgmdpi.com For derivatives of this compound, a CoMFA map might indicate that a bulky, electropositive substituent at a specific position on the phenyl ring would enhance binding affinity.
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also calculates molecular fields but includes additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.gov This can provide a more nuanced understanding of the structure-activity relationship. nih.govacs.org
Receptor Surface Analysis (RSA) is a related method that focuses on the shape and properties of the molecular surface, correlating surface characteristics with activity. These 3D-QSAR approaches are powerful for optimizing lead compounds when the structure of the biological target is unknown. nih.gov
Reaction Mechanism Studies and Transition State Analysis in Synthesis
Computational chemistry can also illuminate the pathways of chemical reactions used to synthesize this compound. A common synthetic route is the reductive amination of the corresponding ketone, 1,1,1-trifluoro-3-phenyl-2-propanone. nih.govnih.govmasterorganicchemistry.com
Theoretical studies can map out the entire reaction energy profile for this transformation. This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.
Intermediate Identification: Locating any stable intermediates, such as the imine formed between the ketone and the amine source (e.g., ammonia). researchgate.net
Transition State (TS) Searching: Finding the highest energy point along the reaction coordinate that connects reactants/intermediates to products. The structure of the TS is crucial for understanding the reaction's feasibility and selectivity.
For the synthesis of a chiral molecule like this compound, transition state analysis is particularly important for understanding stereoselectivity. researchgate.net By comparing the energies of the transition states leading to the (R) and (S) enantiomers, chemists can predict which stereoisomer will be the major product and design catalysts or conditions to favor the desired one.
Table 2: Key Steps in a Computed Reductive Amination Mechanism
| Reaction Step | Description | Computational Focus |
|---|---|---|
| Imine Formation | Reaction of the ketone with an amine source (e.g., NH3). | TS for nucleophilic attack and dehydration. |
| Reduction | Hydride transfer from a reducing agent (e.g., NaBH4) to the imine. | TS for hydride attack on the imine carbon. |
| Stereodetermination | Facial selectivity of the hydride attack on the imine. | Comparison of diastereomeric transition state energies. |
Predictive Modeling for Synthetic Pathway Design and Optimization
Modern computational chemistry extends beyond single molecules or reactions to the design of entire synthetic pathways. the-scientist.comprotheragen.ai Predictive modeling tools, often powered by artificial intelligence and machine learning, can propose viable synthetic routes for a target molecule like this compound. lboro.ac.ukpreprints.org
These computer-aided synthesis planning (CASP) or retrosynthesis software tools (e.g., SYNTHIA™, IBM RXN, AiZynthFinder) operate by: the-scientist.comsigmaaldrich.comsynthiaonline.comwikipedia.orgnih.govcas.org
Retrosynthetic Analysis: Working backward from the target molecule, the software applies known chemical reaction rules to break it down into simpler, commercially available precursors. jocpr.com
Route Evaluation: The programs can generate multiple potential pathways and score them based on various criteria such as estimated yield, cost of starting materials, number of steps, and reaction conditions. protheragen.ai
Reaction Prediction: For novel or less-established reactions, some tools can predict the likely outcome and yield, helping to de-risk a proposed synthetic route before it is attempted in the lab.
For this compound, such software could identify the reductive amination of 1,1,1-trifluoro-3-phenyl-2-propanone as a primary route but might also suggest alternative strategies, potentially uncovering more efficient or innovative methods for its synthesis. jocpr.com This predictive capability accelerates the process of developing and optimizing the manufacturing of important chemical compounds. lboro.ac.uk
Research Applications of 1,1,1 Trifluoro 3 Phenylpropan 2 Amine As a Strategic Scaffold in Organic Synthesis
Precursor in the Synthesis of Trifluoromethylated Amphetamine Analogs and Related Amines
1,1,1-Trifluoro-3-phenylpropan-2-amine serves as a key starting material in the synthesis of trifluoromethylated analogs of amphetamine and related amines. The introduction of a trifluoromethyl (CF3) group into the amphetamine scaffold can significantly alter its biological properties, including metabolic stability and binding affinity to molecular targets.
A notable example involves the synthesis of fluorine analogs of amphetamines, specifically 2-Amino-3-phenyl-1,1,1-trifluoropropanes. acs.org Research in this area has focused on preparing these compounds to investigate the pharmacological effects of the trifluoromethyl substitution. The synthesis often begins with the corresponding ketone, 1,1,1-Trifluoro-3-phenyl-2-propanone, which is then converted to the amine. This transformation can be achieved through various reductive amination protocols. The resulting trifluoromethylated amphetamine analogs are then studied for their potential applications in medicinal chemistry.
The general synthetic approach is outlined in the table below:
| Step | Reaction | Reactants | Product |
| 1 | Formation of Precursor | Phenylacetic acid derivative, Trifluoroacetic anhydride (B1165640) | 1,1,1-Trifluoro-3-phenyl-2-propanone |
| 2 | Reductive Amination | 1,1,1-Trifluoro-3-phenyl-2-propanone, Ammonia/Amine source, Reducing agent | This compound |
| 3 | Derivatization (Optional) | This compound, Alkylating/Acylating agent | N-substituted trifluoromethylated amphetamine analogs |
Role in the Development of Chiral Fluorinated Building Blocks for Complex Molecule Construction
The chiral variants of this compound are highly valued as building blocks in the asymmetric synthesis of complex molecules. myskinrecipes.com The presence of a stereocenter adjacent to the trifluoromethyl group makes it a desirable synthon for introducing chirality and the unique properties of fluorine into larger, more intricate structures.
The (R)-enantiomer, for instance, is commercially available and is utilized in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. myskinrecipes.com Its trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are crucial parameters in drug design. myskinrecipes.com Furthermore, it is commonly employed in the preparation of β-amino acid derivatives and as a structural component in bioactive molecules where specific stereochemistry is essential for activity. myskinrecipes.com
The application of chiral this compound as a building block is highlighted in the following table:
| Application Area | Example of Complex Molecule | Role of the Chiral Building Block |
| Pharmaceutical Synthesis | CNS Agents | Introduction of a chiral trifluoromethylated phenylethylamine moiety. |
| Bioactive Molecule Construction | β-Amino Acid Derivatives | Serves as a chiral template for the synthesis of fluorinated amino acids. |
| Asymmetric Synthesis | Various | Provides a stable chiral center for stereocontrolled reactions. |
Integration into Peptidomimetics and Other Advanced Bio-inspired Scaffolds
The incorporation of fluorinated amino acids and their mimics into peptides has become a significant strategy in the design of peptidomimetics with enhanced properties. While direct examples of the incorporation of this compound into peptidomimetics are not extensively documented in readily available literature, the closely related trifluoroethylamine moiety is recognized as a valuable isostere for the amide bond in peptides. This substitution can lead to increased metabolic stability by preventing enzymatic cleavage.
Research into fluorinated peptidomimetics has shown that such modifications can improve the distribution and metabolic properties of bioactive peptides. For example, the use of a Tyr1-ψ[(Z)CF=CH]-Gly2 peptidomimetic in Leu-enkephalin demonstrated improved stability and central nervous system distribution. nih.gov Although this example does not directly involve this compound, it underscores the potential of trifluoromethylated amine scaffolds in the development of advanced bio-inspired molecules. The structural similarity of this compound to fluorinated amino acid surrogates suggests its potential as a building block for novel peptidomimetics.
Applications in Asymmetric Organocatalysis and Metal-Catalyzed Transformations
While direct applications of this compound itself as an organocatalyst are not widely reported, its derivatives hold potential in the field of asymmetric catalysis. Chiral amines are fundamental components of many organocatalysts, often acting as the source of chirality and participating in the catalytic cycle.
The development of novel chiral catalysts is an active area of research, and the unique electronic properties of the trifluoromethyl group in derivatives of this compound could be exploited to fine-tune the reactivity and selectivity of such catalysts. For instance, the electron-withdrawing nature of the CF3 group can influence the acidity of the N-H proton, which could be beneficial in certain catalytic transformations.
Furthermore, chiral amines are frequently used as ligands in metal-catalyzed asymmetric reactions. The synthesis of chiral ligands derived from this compound could lead to novel metal complexes with unique catalytic activities. The steric and electronic properties of the trifluoromethylated phenylpropylamine backbone could provide a distinct chiral environment around the metal center, potentially leading to high enantioselectivities in various transformations.
Development of Novel Fluorinated Derivatives for Diverse Synthetic Endeavors
Starting from this compound, a variety of novel fluorinated derivatives can be synthesized, expanding its utility in organic synthesis. The primary amine functionality serves as a versatile handle for a range of chemical modifications.
For example, N-alkylation or N-acylation can be readily achieved to produce a library of secondary and tertiary amines or amides. These derivatives can then be explored for their own biological activities or used as intermediates in the synthesis of more complex targets. The development of such novel fluorinated compounds is a continuous effort in the field of medicinal and materials chemistry, driven by the desire to access molecules with unique and improved properties.
The following table summarizes potential derivatization reactions of this compound:
| Reaction Type | Reagents | Product Class | Potential Applications |
| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary and Tertiary Amines | Pharmaceutical intermediates, Ligands for catalysis |
| N-Acylation | Acyl chlorides, Anhydrides | Amides | Bioactive molecules, Material science |
| Schiff Base Formation | Aldehydes, Ketones | Imines | Intermediates for further functionalization |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Biologically active compounds |
Future Perspectives and Emerging Research Directions for 1,1,1 Trifluoro 3 Phenylpropan 2 Amine Research
Innovations in Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's increasing focus on sustainability is driving the development of more environmentally benign synthetic methodologies. For the synthesis of 1,1,1-trifluoro-3-phenylpropan-2-amine and related compounds, future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing greener reagents and solvents.
One promising avenue is the adoption of solution-phase peptide synthesis (GSolPPS) principles, which emphasize the use of less hazardous solvents like ethyl acetate (B1210297) over traditional choices such as N,N-dimethylformamide (DMF). unibo.it The application of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) in continuous flow processes can lead to faster reaction times and a significant reduction in the Process Mass Intensity (PMI), a key metric of green chemistry. unibo.it Research into recoverable and reusable protecting groups represents another critical strategy. For instance, the development of protecting agents that can be efficiently removed and recycled aligns with the principles of an atom-economical synthesis, where the generation of stoichiometric waste is minimized. rsc.org
Future research will likely explore biocatalytic approaches, which offer mild reaction conditions and high selectivity, thereby reducing the need for protecting groups and minimizing waste streams. semanticscholar.org The use of enzymes in aqueous media further enhances the green credentials of these synthetic routes.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses hazardous solvents like DMF. | Employs greener alternatives such as EtOAc. unibo.it |
| Reagents | May use stoichiometric and non-recoverable reagents. | Focuses on catalytic reagents and recoverable protecting groups. rsc.org |
| Waste | Generates significant amounts of by-products. | Aims for high atom economy and reduced Process Mass Intensity (PMI). unibo.it |
| Conditions | Can require harsh reaction conditions and high temperatures. | Utilizes mild, often ambient, temperatures and pressures. semanticscholar.org |
Exploration of Novel Reactivity and Unconventional Synthetic Routes
Beyond established synthetic methods, the exploration of novel reactivity patterns and unconventional pathways is crucial for accessing new derivatives of this compound. A notable example is the three-step synthesis of enantiomerically enriched 1,1,1-trifluoropropan-2-amine (B128076) utilizing a chiral sulfinamide auxiliary. soton.ac.uk This method, involving the reduction of a Z-sulfinimine, provides access to specific stereoisomers. soton.ac.uk
A significant challenge in the reactivity of amines like this compound is their poor nucleophilicity, especially when protonated. The development of novel salt forms, such as the triflate salt, has been shown to overcome limitations seen with hydrochloride salts in reactions like epoxide openings. soton.ac.uk This is because the triflate anion is a poorer nucleophile than chloride, preventing competitive side reactions. soton.ac.uk
Future work in this area could involve the investigation of photoredox catalysis, electrosynthesis, and mechanochemistry to unlock new reaction pathways that are inaccessible under thermal conditions. These techniques can offer unique selectivity and reactivity, expanding the synthetic toolbox for fluorinated amines.
Advanced Strategies for Stereocontrol and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of highly stereoselective synthetic methods for this compound is of paramount importance. Current research highlights several powerful strategies to achieve high levels of stereocontrol.
Biocatalysis, particularly the use of transaminases (ATAs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines. uniovi.esrsc.org These enzymes can convert prochiral ketones into enantiopure amines with high conversion rates and excellent enantiomeric excess (>99% ee). rsc.org Engineered variants of enzymes like cytochrome c552 have also been successfully employed for the enantioselective synthesis of α-trifluoromethyl amines through N-H bond insertion reactions. nih.gov This approach allows for the production of specific enantiomers by tuning the enzyme and the diazo reagent. nih.gov
In addition to biocatalysis, asymmetric catalysis using chiral metal complexes continues to be a fruitful area of research. For instance, rhodium-catalyzed cyclopropanation reactions using adamantylglycine-derived dirhodium complexes have achieved high diastereoselectivity (>94%) and enantioselectivity (88–98%) in the synthesis of trifluoromethyl-substituted cyclopropanes. organic-chemistry.org
Future advancements will likely focus on the development of new chiral catalysts and ligands, as well as the optimization of existing biocatalytic systems to broaden their substrate scope and enhance their efficiency. The combination of different catalytic strategies, such as chemoenzymatic cascades, will also be a key area of exploration. uniovi.es
Table 2: Enantioselective Synthesis Strategies
| Strategy | Catalyst/Enzyme | Key Features | Achieved Selectivity |
|---|---|---|---|
| Biocatalysis | Transaminases (ATAs) | Asymmetric amination of prochiral ketones. rsc.org | >99% ee rsc.org |
| Biocatalysis | Engineered Cytochrome c552 | Asymmetric N-H carbene insertion. nih.gov | Up to 99.5:0.5 er nih.gov |
| Asymmetric Catalysis | Rh2(R-PTAD)4 | Enantioselective cyclopropanation. organic-chemistry.org | 88-98% ee organic-chemistry.org |
Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, computational approaches can be leveraged to predict the properties of novel derivatives and to understand their interactions with biological targets.
Density Functional Theory (DFT) can be used to optimize the geometry of molecules and to calculate various electronic properties, such as band gap energy, atomic charges, and electrostatic surface potential. researchgate.net This information can provide insights into the reactivity and stability of different derivatives. Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of enzymes or receptors. nih.gov This can help in the rational design of more potent and selective inhibitors.
For example, in the design of carbonic anhydrase inhibitors, docking studies have been used to analyze the orientation and binding interactions of molecules within the active site pocket, guiding the synthesis of more effective compounds. nih.gov Future research will likely see a greater integration of computational methods with synthetic chemistry, enabling a more targeted and efficient discovery of new chemical entities with desired properties. Machine learning and artificial intelligence are also poised to play a larger role in predicting structure-activity relationships and guiding the design of new molecules.
Expanding the Scope of Derivatization and Functionalization for New Chemical Entities
The derivatization and functionalization of the this compound scaffold are key to creating new chemical entities with diverse properties and applications. Research in this area is focused on developing versatile and efficient methods for modifying the core structure.
Protocols for the N-functionalization of related heterocyclic systems, such as 1,2-azaborines, demonstrate the potential for introducing a wide range of substituents onto the nitrogen atom using various electrophiles. nih.gov These methods can be adapted to the amine group of this compound to generate a library of new compounds. Three-component derivatization protocols, often used for determining enantiopurity, also highlight the reactivity of the amine group and its ability to participate in multicomponent reactions. bath.ac.ukacs.org
The development of novel cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides powerful tools for introducing aryl and other substituents onto the aromatic ring of the molecule. nih.gov Furthermore, the trifluoromethyl group itself can be a site for further functionalization, although this is often more challenging.
Future work will likely focus on developing late-stage functionalization strategies that allow for the rapid diversification of complex molecules containing the this compound core. This will enable the efficient exploration of the chemical space around this important scaffold and the discovery of new molecules with valuable biological or material properties.
Q & A
Q. What are the standard synthetic routes for preparing N,N-dialkyl derivatives of 1,1,1-trifluoro-3-phenylpropan-2-amine, and how are reaction conditions optimized?
A common method involves reacting N-benzyl-1,1,1-trifluoro-3-iodopropan-2-amine with organolithium reagents (e.g., PhLi) in the presence of CuI as a catalyst. The reaction is conducted under inert conditions (N₂ atmosphere) in dry Et₂O at −78°C, followed by gradual warming to room temperature. Purification via silica gel chromatography (hexane) yields products like N,N-dibenzyl-1,1,1-trifluoro-3-phenylpropan-2-amine (48% yield) and its 4-chlorobenzyl analog (50% yield). Optimization includes adjusting equivalents of CuI (3 equiv.) and PhLi (6 equiv.) and controlling temperature gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for structural elucidation. For example:
- ¹H NMR reveals splitting patterns for benzylic protons (e.g., δ 3.73–3.88 ppm for dibenzyl derivatives).
- ¹⁹F NMR confirms trifluoromethyl environments (δ −68.52 ppm, d, J = 7.9 Hz).
- HRMS validates molecular ions (e.g., m/z 370.1783 [M+H]⁺ for C₂₃H₂₃F₃N). IR spectroscopy identifies functional groups (e.g., C–F stretches at 1101–1247 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of N-substituents influence the synthesis and stability of this compound derivatives?
Bulky substituents (e.g., 4-chlorobenzyl in 8b ) reduce yields (50%) compared to smaller groups (e.g., benzyl in 8a , 48%) due to steric hindrance during nucleophilic substitution. Electron-withdrawing groups (e.g., Cl) may destabilize intermediates, requiring longer reaction times. Mechanistic studies suggest that CuI facilitates iodide displacement, while PhLi acts as a strong base to deprotonate intermediates .
Q. What strategies improve regioselectivity in the formation of this compound analogs under catalytic conditions?
- Catalyst screening : CuI outperforms other copper salts in minimizing side reactions (e.g., elimination).
- Temperature control : Maintaining −78°C during reagent addition prevents premature decomposition of intermediates.
- Solvent effects : Et₂O’s low polarity enhances ion-pairing, favoring nucleophilic attack. These parameters are critical for suppressing byproducts like β-hydrogen elimination, which is common in trifluoromethyl-containing systems .
Q. How can computational methods complement experimental data in analyzing the conformational flexibility of this compound derivatives?
Density Functional Theory (DFT) calculations can model rotational barriers around the C–N bond (e.g., in dibenzyl derivatives) and predict NMR chemical shifts. For example, the ¹³C NMR signal at δ 59.86 ppm (q, J = 24.6 Hz) corresponds to the trifluoromethyl-bearing carbon, validated by computational coupling constants .
Methodological Considerations
Q. What are the pitfalls in interpreting ¹⁹F NMR data for trifluoromethylated amines, and how can they be mitigated?
- Signal splitting : Coupling with adjacent protons (e.g., J = 7.9 Hz in 8a ) can complicate integration. Use decoupling experiments or 2D NMR (HSQC) to resolve overlaps.
- Solvent artifacts : CDCl₃ may interact with fluorine nuclei; verify spectra against internal standards (CFCl₃) .
Q. How should researchers address discrepancies between theoretical and observed HRMS values for fluorinated amines?
- Isotopic patterns : Account for natural abundance of ¹⁹F (100%) and ³⁷Cl (if present) using high-resolution instruments.
- Adduct formation : Sodium or potassium adducts ([M+Na]⁺) may dominate; optimize ionization conditions (e.g., ESI vs. EI) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
